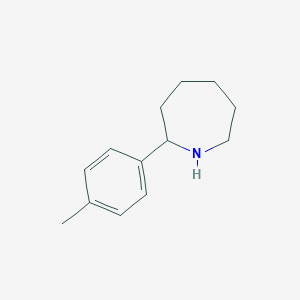

2-(4-Methylphenyl)azepane

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methylphenyl)azepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N/c1-11-6-8-12(9-7-11)13-5-3-2-4-10-14-13/h6-9,13-14H,2-5,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COHNBVKUGIKOPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2CCCCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10405587 | |

| Record name | 2-(4-methylphenyl)azepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10405587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168890-45-7 | |

| Record name | 2-(4-methylphenyl)azepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10405587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Mechanisms and Chemical Transformations of 2 4 Methylphenyl Azepane

Mechanistic Investigations of Azepane Ring Formation and Rearrangements

The synthesis of the azepane skeleton, a seven-membered heterocyclic ring, is often challenging due to unfavorable entropic and enthalpic factors compared to the formation of five- or six-membered rings. acs.org Consequently, a variety of strategies have been developed to construct this ring system, often involving complex mechanistic pathways.

Nucleophilic Addition and Subsequent Cyclization Pathways

Tandem reactions that form multiple bonds in a single operation are highly efficient for synthesizing complex cyclic systems. One such strategy involves a sequence of nucleophilic addition followed by intramolecular cyclization. While direct examples for 2-(4-methylphenyl)azepane are not prevalent in the provided literature, analogous syntheses of other N-heterocycles provide insight into potential pathways. For instance, the synthesis of 2-arylindoles has been achieved through a palladium-catalyzed tandem addition/cyclization of aryltrifluoroborates with aliphatic nitriles in an aqueous medium. rsc.org A plausible mechanism for a similar azepane synthesis would involve the nucleophilic addition of an organometallic reagent derived from the 4-methylphenyl group to a suitable linear precursor containing a nitrile or a similar electrophilic group, followed by an intramolecular cyclization to form the azepane ring. rsc.org

Another relevant approach is the nucleophilic addition of vinyl azides to propargylic alcohols, catalyzed by Lewis acids like BF₃·Et₂O, to form 4-ynamides. organic-chemistry.org These intermediates can then undergo intramolecular cyclization. organic-chemistry.org Enamides, which are structurally related to the enamines potentially formed during azepane synthesis, are versatile synthons. beilstein-journals.org They can act as nucleophiles, and the resulting iminium species can undergo further electrophilic additions or isomerizations, facilitating diverse cyclization modes to create N-heterocycles. beilstein-journals.org The tandem nucleophilic addition-cycloaddition of arynes with α-iminoesters to form imidazolidines also highlights a concurrent pathway strategy that could be adapted for azepane synthesis. nih.gov

Intramolecular Cycloaddition and Electrocyclization Reactions

Intramolecular cycloaddition reactions represent a powerful, atom-economical method for constructing cyclic skeletons. acs.org For the synthesis of azepane derivatives, several cycloaddition strategies have been explored.

1,3-Dipolar Cycloaddition: Novel tetrazolo-azepanes have been synthesized from azido (B1232118) nitriles derived from monosaccharides via a 1,3-intramolecular dipolar cycloaddition. rsc.orgrsc.org Quantum chemical studies of this process suggest a pseudo-concerted mechanism where the formation of the azepane ring (N-C bond formation) precedes the final cyclization to the tetrazole. rsc.org

[5+2] Cycloaddition: Rhodium(I)-catalyzed intramolecular formal hetero-[5+2] cycloadditions of optically pure vinyl aziridine-alkyne substrates provide an efficient route to enantioenriched fused 2,5-dihydroazepines. acs.org This method proceeds with high efficiency and tolerates a wide range of functional groups. acs.org

[4+3] Annulation: A gold(III)-catalyzed intermolecular [4+3] annulation of α,β-unsaturated imines with propargyl esters has been developed for the synthesis of azepines. nih.gov The reaction is believed to proceed through a stepwise mechanism involving the formation of an iminium intermediate as the rate-determining step. nih.gov

The reactivity of 1H-azepines in cycloaddition and isomerization reactions is highly variable and depends on the balance between the conjugation of the ring nitrogen atom with its substituent and with the π-bonds of the ring itself. journals.co.za

Cyclopropane (B1198618) Cleavage and Wagner-Meerwein Rearrangement Mechanisms in Azepane Synthesis

Ring expansion of smaller rings is a common strategy to access seven-membered rings like azepane, overcoming the challenges of direct cyclization.

A notable example involves a gold(I)-catalyzed asymmetric tandem reaction of yne-methylenecyclopropanes. pku.edu.cnnih.govacs.orgacs.org This process includes cyclopropanation, C-C bond cleavage, and a Wagner-Meerwein rearrangement to yield azepine-fused cyclobutanes. pku.edu.cnnih.govacs.orgacs.org A key mechanistic feature is that while the chirality established in the initial cyclopropanation is temporarily lost upon forming a planar cyclopropylmethyl carbocation intermediate, the rigid structure of this intermediate allows for a selective migration during the Wagner-Meerwein rearrangement, effectively regenerating the chirality in the final product. pku.edu.cnacs.org

Another approach utilizes the ring expansion of bicyclic halogenated aminocyclopropane derivatives. rsc.org N-Boc-protected bicyclic aminocyclopropanes are prepared via dihalocyclopropanation of cyclic enamines. rsc.org After deprotection, reductive amination triggers a cyclopropane ring cleavage, leading to functionalized ring-enlarged products like piperidines and azepanes. rsc.org The Wagner-Meerwein rearrangement is also a key step in the synthesis of other related heterocyclic systems, such as the conversion of acridin-9-ylmethanol (B1296749) into 5H-dibenzo[b,f]azepine. researchgate.net

Reactivity Profile of the Azepane Nitrogen Atom and Its Derivatives

The nitrogen atom in the azepane ring is a key functional center, imparting basicity and nucleophilicity to the molecule. cymitquimica.com Its reactivity is central to the synthesis of various derivatives and more complex molecular scaffolds.

The lone pair of electrons on the nitrogen atom allows it to participate in a range of reactions. N-arylazepanes can undergo an unprecedented oxidative ring contraction in the presence of a copper catalyst and oxygen. acs.orgfigshare.com This reaction involves the regioselective functionalization of a C(sp³)–H bond and the activation of a C(sp³)–N bond, leading to the formation of α-formylated N-heterocycles like pyrrolidine-2-carbaldehydes. acs.orgfigshare.com

The nature of the substituent on the nitrogen atom significantly influences the conformation and reactivity of the azepine ring. journals.co.za For 1H-azepines, the balance between the conjugation of the nitrogen's lone pair with the ring's π-system and with the N-substituent determines the molecule's physical and chemical properties, including its propensity for cycloaddition and isomerization reactions. journals.co.za

Furthermore, azepane derivatives serve as valuable intermediates in medicinal chemistry. Chemoenzymatic strategies have been developed to produce enantiopure 2-arylazepanes, which can then be converted into ureas and subjected to organolithium-mediated rearrangements to form α,α-disubstituted azepanes. bohrium.com Azepane scaffolds are also found in various biologically active compounds, and synthetic routes often leverage the reactivity of the nitrogen atom for further functionalization. researchgate.netnih.govnih.gov

Electrophilic and Nucleophilic Aromatic Substitution on the 4-Methylphenyl Moiety

The 4-methylphenyl (tolyl) group attached to the azepane ring is susceptible to electrophilic aromatic substitution (EAS), a characteristic reaction of aromatic compounds. wikipedia.org In EAS, an electrophile replaces an atom, typically hydrogen, on the aromatic ring. dalalinstitute.comsavemyexams.com The reaction generally proceeds via a two-step mechanism: attack of the electrophile on the π-electron system to form a resonance-stabilized carbocation (benzenium ion or σ-complex), followed by the loss of a proton to restore aromaticity. masterorganicchemistry.comlibretexts.org

For this compound, the aromatic ring has two substituents to consider:

The Methyl Group (-CH₃): This is an activating group, meaning it increases the rate of EAS compared to benzene (B151609). It is an ortho, para-director because it donates electron density to the ring via hyperconjugation, stabilizing the carbocation intermediates formed during attack at these positions.

The Azepanyl Group: As a secondary amine attached via a carbon, this alkylamino group is also strongly activating and an ortho, para-director due to the lone pair of electrons on the nitrogen, which can be donated to the ring through resonance. dalalinstitute.com

Given that both substituents direct to the ortho and para positions, the substitution pattern will be a mixture of products substituted at the positions ortho to the azepanyl group and ortho to the methyl group (i.e., positions 3 and 5 of the phenyl ring). The steric hindrance from the bulky azepane ring might favor substitution at the position ortho to the smaller methyl group. Common EAS reactions include nitration (using HNO₃/H₂SO₄) and halogenation (using X₂/FeX₃). masterorganicchemistry.comlibretexts.org

Nucleophilic aromatic substitution (NAS) is less common for electron-rich rings like the tolyl group in this compound. NAS typically requires the presence of strong electron-withdrawing groups on the aromatic ring to make it susceptible to attack by a nucleophile.

Stereochemical Control and Regioselectivity in Azepane-Related Reactions

Achieving stereochemical and regiochemical control is a critical aspect of modern organic synthesis, particularly for creating complex molecules with defined three-dimensional structures. uou.ac.in

Stereochemical Control: The synthesis of chiral azepanes often requires asymmetric methods to control the stereochemistry. youtube.com

Enantioselective Synthesis: Chemoenzymatic methods, using enzymes like imine reductases or amine oxidases, have proven highly effective for the asymmetric synthesis of 2-aryl azepanes, achieving excellent enantiomeric ratios. bohrium.com

Diastereoselective Synthesis: In the gold-catalyzed synthesis of azepine-fused cyclobutanes via a Wagner-Meerwein rearrangement, the chirality is transferred from the starting material to the product with high fidelity, despite passing through a planar intermediate. pku.edu.cnnih.govacs.org This is considered a "chirality-memorized" process. acs.org Similarly, rhodium-catalyzed [5+2] cycloadditions can transfer the chirality of vinyl aziridine (B145994) substrates to the fused azepine products with high enantioselectivity. acs.org The use of chiral auxiliaries is another common strategy to induce diastereoselectivity in reactions. youtube.com

Regioselectivity: Regioselectivity refers to the control of which position on a molecule reacts.

Ring Expansion: In the dearomative ring expansion of substituted nitroarenes to form azepanes, the position of the substituent on the initial benzene ring dictates the position of the substituent on the final azepane ring. For example, the ring expansion of m-phenyl-nitrobenzene is fully selective, leading to a C3-arylated azepane, whereas m-ethoxy-nitrobenzene selectively yields the C4-substituted derivative. manchester.ac.uk

Cycloadditions: In cycloaddition reactions, the regioselectivity is often governed by the electronic and steric properties of the reacting partners. For example, in the tandem nucleophilic addition-cycloaddition for synthesizing imidazolidines, the reaction proceeds with complete regioselectivity. nih.gov

Understanding and controlling these aspects are crucial for the targeted synthesis of specific isomers of this compound and its derivatives for various applications.

Data on Azepane Synthesis Mechanisms

| Reaction Type | Key Features | Mechanism Highlights | Stereochemistry/Regioselectivity | Ref. |

| Intramolecular 1,3-Dipolar Cycloaddition | Synthesis of tetrazolo-azepanes from azido nitriles. | Pseudo-concerted mechanism; N-C bond formation precedes final cyclization. | Not specified. | rsc.orgrsc.org |

| Rhodium-Catalyzed [5+2] Cycloaddition | Synthesis of fused azepines from vinyl aziridines and alkynes. | Formal hetero-[5+2] cycloaddition. | High enantioselectivity via chirality transfer from substrate. | acs.org |

| Gold-Catalyzed Rearrangement | Synthesis of azepine-fused cyclobutanes from yne-methylenecyclopropanes. | Tandem cyclopropanation/C-C cleavage/Wagner-Meerwein rearrangement. | Chirality is transferred despite a planar carbocation intermediate. | pku.edu.cnnih.govacs.org |

| Cyclopropane Cleavage | Ring expansion of bicyclic aminocyclopropanes. | Reductive amination triggers cleavage of the cyclopropane ring. | Access to functionalized, ring-enlarged products. | rsc.org |

| Chemoenzymatic Synthesis | Asymmetric synthesis of 2-aryl azepanes. | Biocatalytic reduction of cyclic imines or deracemisation. | Excellent enantiomeric ratios and stereospecificity. | bohrium.com |

Lack of Specific Research Data on Side Chain and Peripheral Functional Group Transformations of this compound

The initial research strategy aimed to identify and collate data on reactions such as:

Oxidation of the methyl group: The transformation of the tolyl methyl group to a carboxylic acid, alcohol, or aldehyde.

Halogenation of the methyl group: The substitution of hydrogen atoms on the methyl group with halogens.

Electrophilic aromatic substitution on the phenyl ring: Reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation on the 4-methylphenyl ring.

Functionalization of the azepane ring: Introduction or modification of substituents on the azepane ring itself, separate from the 2-position.

Despite employing targeted search queries, no specific experimental data, reaction mechanisms, or detailed research findings for these transformations on this compound could be located. General principles of organic chemistry suggest that the tolyl group in this compound would likely undergo typical side-chain and aromatic ring reactions. For instance, the methyl group could potentially be oxidized under strong oxidizing conditions, and the aromatic ring could undergo electrophilic substitution, with the directing effects governed by the existing alkyl and amino-substituted azepane groups. However, without specific published research, any discussion of these potential reactions would be speculative and would not meet the required standard of being based on detailed research findings.

Similarly, the creation of informative data tables summarizing reaction conditions, reagents, yields, and product distributions for the transformation of side chains and peripheral functional groups of this compound is not possible due to the absence of this specific data in the reviewed literature.

Therefore, the section on "Transformations Involving Side Chains and Peripheral Functional Groups" cannot be generated as per the initial instructions, which strictly require the content to be based on detailed research findings and to adhere to a specific outline focused on this compound. Further research in this specific area would be necessary to provide the scientifically accurate and detailed information requested.

Advanced Spectroscopic and Analytical Characterization of 2 4 Methylphenyl Azepane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants in both ¹H and ¹³C NMR spectra, the precise connectivity of atoms can be established. Further confirmation and unambiguous assignments are achieved through two-dimensional NMR techniques.

Proton (¹H) NMR Spectral Analysis

For 1-phenyl-2-(p-tolyl)azepane, the aromatic protons of the p-tolyl group appear as doublets around δ 7.08-7.22 ppm. rsc.org The methyl protons on the tolyl group present as a sharp singlet at approximately δ 2.32 ppm. rsc.org The protons of the azepane ring are expected to appear in the upfield region, typically between δ 1.87 and 3.76 ppm, with complex multiplets due to overlapping signals and diastereotopicity. rsc.org The proton at the C2 position, being adjacent to both the aromatic ring and the nitrogen atom, is anticipated to be a doublet of doublets around δ 4.68 ppm. rsc.org For the unsubstituted 2-(4-methylphenyl)azepane, the proton attached to the nitrogen (N-H) would likely appear as a broad singlet, and the chemical shifts of the adjacent methylene (B1212753) groups in the azepane ring would be shifted compared to the N-phenyl substituted analog.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic (p-tolyl) | 7.0 - 7.3 | Multiplet |

| C2-H (azepane) | ~4.5 | Multiplet |

| N-H | Broad singlet | Singlet |

| Azepane ring CH₂ | 1.5 - 3.5 | Multiplet |

| CH₃ (p-tolyl) | ~2.3 | Singlet |

Note: The predicted values are based on general principles and data from related structures.

Carbon-13 (¹³C) NMR Spectral Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For 1-phenyl-2-(p-tolyl)azepane, the aromatic carbons of the p-tolyl group show signals in the range of δ 123.1 to 144.9 ppm. rsc.org The methyl carbon of the tolyl group has a characteristic signal around δ 21.7 ppm. rsc.org The carbons of the azepane ring are expected to resonate between δ 23.2 and 63.1 ppm. rsc.org The C2 carbon, bonded to the aromatic ring and the nitrogen, is found at approximately δ 63.1 ppm. rsc.org In the case of the unsubstituted this compound, the chemical shifts of the azepane ring carbons, particularly those alpha and beta to the nitrogen, would differ due to the absence of the N-phenyl group.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic C (quaternary, tolyl) | ~145 |

| Aromatic CH (tolyl) | 126 - 130 |

| C2 (azepane) | ~63 |

| Azepane ring CH₂ | 23 - 50 |

| CH₃ (p-tolyl) | ~21 |

Note: The predicted values are based on general principles and data from related structures.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

While specific 2D NMR data for this compound is not available in the searched literature, these techniques would be crucial for definitive structural confirmation.

COSY (Correlation Spectroscopy): A COSY experiment would reveal the ¹H-¹H coupling correlations. For instance, it would show the correlation between the C2 proton and the adjacent methylene protons on the azepane ring, as well as the correlations between the protons within the azepane ring's aliphatic chain.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded ¹H and ¹³C atoms. This would allow for the unambiguous assignment of each proton signal to its corresponding carbon atom in both the p-tolyl group and the azepane ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-resolution mass spectrometry provides a very accurate measurement of the mass-to-charge ratio (m/z) of an ion, which allows for the determination of its elemental formula. The molecular formula of this compound is C₁₃H₁₉N. scbt.com The calculated exact mass for the protonated molecule [M+H]⁺ is 190.1596. HRMS analysis of the related compound, 1-phenyl-2-(p-tolyl)azepane, yielded an [M+H]⁺ ion at m/z 238.1586, which is very close to the calculated value of 238.1590, demonstrating the accuracy of this technique. rsc.org A similar level of accuracy would be expected for this compound, confirming its elemental composition.

Tandem Mass Spectrometry (MS/MS) for Isomer Differentiation

Tandem mass spectrometry (MS/MS) involves the selection of a specific parent ion, its fragmentation, and the analysis of the resulting daughter ions. This technique is particularly useful for distinguishing between isomers that might produce identical or very similar single-stage mass spectra.

While specific MS/MS data for this compound is not found in the reviewed literature, a predictable fragmentation pattern can be proposed. The protonated molecule would likely undergo fragmentation through several pathways, including:

Loss of the tolyl group: Cleavage of the bond between the azepane ring and the p-tolyl group would result in a significant fragment.

Ring opening of the azepane moiety: Fragmentation of the seven-membered ring could occur at various points, leading to a series of characteristic smaller ions.

By comparing the MS/MS fragmentation patterns of different positional isomers (e.g., 3-(4-methylphenyl)azepane (B13229486) or 4-(4-methylphenyl)azepane), it would be possible to differentiate them, as the fragmentation pathways would be influenced by the position of the substituent on the azepane ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present within a molecule. innovatechlabs.comupi.edu The method relies on the principle that molecular bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes, resulting in a unique spectral fingerprint. innovatechlabs.com

For this compound, the IR spectrum is characterized by a series of absorption bands that confirm the presence of its key structural features: the saturated azepane ring, the p-substituted aromatic ring, and the various C-H bonds. While an experimental spectrum for this specific compound is not publicly available, the expected characteristic absorption bands can be predicted based on established group frequencies for similar molecules. libretexts.orgvscht.czazooptics.com

Key functional groups and their expected IR absorption ranges are:

Aromatic C-H Stretching: The bonds between the sp²-hybridized carbons of the p-tolyl group and their hydrogen atoms typically produce sharp, medium-intensity peaks just above 3000 cm⁻¹, usually in the 3100-3000 cm⁻¹ region. vscht.cz

Aliphatic C-H Stretching: The sp³-hybridized C-H bonds of the azepane ring and the methyl group give rise to strong absorptions just below 3000 cm⁻¹, generally in the 2950-2850 cm⁻¹ range.

N-H Stretching: As a secondary amine, the N-H bond in the azepane ring is expected to show a moderate absorption band in the region of 3500-3300 cm⁻¹.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the phenyl ring result in one to three moderate-to-weak peaks in the 1620-1450 cm⁻¹ region. mdpi.com

C-N Stretching: The stretching of the carbon-nitrogen bond in the cyclic amine is typically observed in the 1250-1020 cm⁻¹ range.

Out-of-Plane (OOP) C-H Bending: The substitution pattern on the aromatic ring can be inferred from strong absorption bands in the fingerprint region. For a 1,4-disubstituted (para) benzene (B151609) ring, a strong band is expected between 850-800 cm⁻¹. instanano.com

The table below summarizes the anticipated IR absorption bands for this compound.

| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H (amine) | Stretch | 3500 - 3300 | Medium |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H | Stretch | 2950 - 2850 | Strong |

| Aromatic C=C | Stretch | 1620 - 1450 | Medium to Weak |

| C-H (Alkyl) | Bend | 1470 - 1350 | Medium |

| C-N (Amine) | Stretch | 1250 - 1020 | Medium |

| Aromatic C-H | Out-of-Plane Bend | 850 - 800 | Strong |

X-ray Crystallography for Solid-State Structure Determination

The seven-membered azepane ring is not planar and can adopt several low-energy conformations. iucr.org Unlike the well-defined chair conformation of cyclohexane, the azepane ring is more flexible, with common conformations including the twist-chair and twist-boat. iucr.org In related fused-ring systems, the azepane ring has been observed to adopt a twist-chair form. iucr.org The specific conformation adopted by this compound would minimize steric strain between the p-tolyl substituent at the C2 position and the hydrogen atoms on the azepane ring.

The C2 carbon of this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers (R and S). Synthesis from achiral precursors would result in a racemic mixture. X-ray crystallography of a single crystal grown from such a mixture would reveal whether it crystallizes as a racemic compound (containing both enantiomers in a regular arrangement within the same unit cell) or undergoes spontaneous resolution to form a conglomerate of enantiopure crystals. The relative stereochemistry between the substituent at C2 and other parts of the molecule would be unambiguously determined.

The way molecules arrange themselves in a crystal is governed by a network of intermolecular forces. nih.govrsc.org For this compound, the following interactions are expected to be significant in dictating the crystal packing:

N-H···N Hydrogen Bonding: The secondary amine group provides a hydrogen bond donor (N-H) and a lone pair acceptor (N), allowing for the formation of hydrogen-bonded chains or dimers, which are common motifs in the crystal structures of secondary amines.

C-H···π Interactions: The hydrogen atoms on the azepane ring and the methyl group can act as weak hydrogen bond donors, interacting with the electron-rich π-system of the p-tolyl ring of an adjacent molecule. scispace.com These interactions are a significant force in the packing of many aromatic compounds.

The combination of these directional hydrogen bonds and weaker, non-directional van der Waals forces would define the final, three-dimensional supramolecular architecture. researchgate.net

Chromatographic Techniques for Purity Assessment and Isomer Separation

Chromatography is an indispensable tool for separating components of a mixture and assessing the purity of a compound. For a substance like this compound, both gas and liquid chromatography, especially when coupled with mass spectrometry, are crucial for quality control and isomer analysis.

Gas chromatography-mass spectrometry (GC-MS) is a robust technique for separating and identifying volatile and thermally stable compounds. It is well-suited for purity analysis and can often distinguish between different isomers. researchgate.net In a GC-MS analysis of this compound, the compound would first be vaporized and separated from any impurities on a capillary column based on its boiling point and interaction with the column's stationary phase.

Following separation, the eluted compound enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting molecular ion (M⁺•) and its characteristic fragment ions are detected. The fragmentation pattern is a molecular fingerprint that aids in structural confirmation. whitman.edu While a library spectrum for this compound may not be available, predictable fragmentation pathways for azepane derivatives include: researchgate.netnih.gov

Alpha-Cleavage: The bond between the C2 carbon and the phenyl group or the C2-N bond could cleave, leading to stable carbocations or iminium ions.

Ring Fragmentation: The azepane ring itself can undergo fragmentation, leading to a series of smaller ions.

Loss of Methyl Group: Fragmentation of the tolyl group could occur, for example, via benzylic cleavage to lose a hydrogen or a methyl radical.

The table below outlines potential characteristic fragments for this compound in GC-MS.

| m/z Value | Ion Structure/Origin | Significance |

| 189 | [C₁₃H₁₉N]⁺• | Molecular Ion (M⁺•) |

| 174 | [M - CH₃]⁺ | Loss of a methyl radical |

| 98 | [C₆H₁₂N]⁺ | Fragment from azepane ring cleavage |

| 91 | [C₇H₇]⁺ | Tropylium ion from the tolyl group |

Liquid chromatography-mass spectrometry (LC-MS) is used for compounds that may not be suitable for GC due to low volatility or thermal instability. For a compound like this compound, LC-MS, particularly tandem mass spectrometry (LC-MS/MS) and high-resolution mass spectrometry (LC-HRMS), offers superior performance for isomer differentiation and trace analysis. creative-proteomics.com

Positional isomers (e.g., 2-(2-Methylphenyl)azepane, 2-(3-Methylphenyl)azepane, and this compound) may co-elute or have very similar retention times in standard chromatography. mdpi.comresearchgate.net In such cases, MS/MS is invaluable. In an LC-MS/MS experiment, the molecular ion of the eluting compound is selected, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed. nih.gov Different isomers often yield unique fragmentation patterns or different relative abundances of fragment ions, allowing for their unambiguous identification even if they are not chromatographically separated. researchgate.netresearchgate.net

High-resolution mass spectrometry (LC-HRMS) provides extremely accurate mass measurements (typically to within 5 ppm). researchgate.net This allows for the determination of the elemental composition of the parent molecule and its fragments, which is a powerful tool for confirming the identity of a compound and distinguishing it from other substances with the same nominal mass. researchgate.netrsc.org

Chiral Chromatography for Enantiomeric Excess Determination

The determination of the enantiomeric purity of this compound is a critical step in its characterization, particularly in contexts where stereochemistry influences biological activity or material properties. High-Performance Liquid Chromatography (HPLC) employing a chiral stationary phase (CSP) is the predominant technique for resolving and quantifying the enantiomers of chiral compounds, including those of the 2-aryl-azepane class.

The principle of chiral HPLC lies in the differential interaction of the enantiomers with a chiral selector that is immobilized on the stationary phase. This results in the formation of transient diastereomeric complexes with different energies, leading to different retention times for each enantiomer and thus their separation. The choice of the chiral stationary phase and the mobile phase composition are crucial for achieving optimal resolution.

For the enantiomeric separation of 2-aryl-azepanes and structurally related amines, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often employed. nih.gov These CSPs, particularly those with carbamate (B1207046) derivatives like tris(3,5-dimethylphenyl)carbamate, have demonstrated broad applicability in resolving a wide range of chiral molecules. grafiati.com The separation is typically achieved under normal-phase conditions, using a mobile phase consisting of a non-polar solvent, such as hexane (B92381) or heptane, and an alcohol modifier like isopropanol (B130326) or ethanol. science.gov

In the case of basic compounds like this compound, which contains a secondary amine, the addition of a small amount of a basic additive, such as diethylamine (B46881) (DEA), to the mobile phase is often necessary. nih.gov This additive helps to minimize undesirable interactions with residual silanol (B1196071) groups on the silica (B1680970) support of the CSP, thereby improving peak shape and resolution.

The enantiomeric excess (e.e.) is calculated from the peak areas of the two enantiomers in the chromatogram using the formula:

e.e. (%) = |(Area₁ - Area₂)/(Area₁ + Area₂)| x 100

Where Area₁ and Area₂ are the integrated peak areas of the two enantiomers.

While specific experimental data for the chiral separation of this compound is not extensively detailed in the public domain, the table below provides representative conditions based on the successful separation of analogous 2-aryl-substituted nitrogen heterocycles. These conditions serve as a practical starting point for method development.

| Parameter | |

| Instrumentation | High-Performance Liquid Chromatography (HPLC) system with UV detector |

| Chiral Stationary Phase (CSP) | Cellulose tris(3,5-dimethylphenyl)carbamate immobilized on silica gel (e.g., Chiralcel® OD-H) |

| Column Dimensions | 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Expected Outcome | Baseline separation of the (R)- and (S)-enantiomers of this compound. |

Table 1. Representative HPLC Conditions for Chiral Separation of 2-Aryl-Azepane Analogs.

It is important to note that optimization of the mobile phase composition (i.e., the ratio of hexane to isopropanol) and the concentration of the basic additive may be required to achieve the best possible separation for this compound. The selection of the specific chiral stationary phase is also a critical variable, and screening of different polysaccharide-based columns is a common strategy in method development. grafiati.com

Computational Chemistry and Theoretical Investigations of 2 4 Methylphenyl Azepane

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and solids. mpg.de It has become an essential tool in chemical research, offering a balance between accuracy and computational cost. cuny.edu For 2-(4-methylphenyl)azepane, DFT calculations can elucidate its fundamental properties, including molecular geometry, spectroscopic characteristics, and reactivity patterns.

Optimization of Molecular Geometries and Conformational Energy Landscapes

The seven-membered azepane ring is known for its conformational flexibility, capable of adopting various conformations such as chair, boat, and twist-chair forms. researchgate.net The presence of a 4-methylphenyl substituent at the 2-position introduces additional complexity to the conformational landscape.

Computational studies on related azepane derivatives have demonstrated that the specific substitution pattern significantly influences the preferred conformation. nih.govacs.org For instance, monofluorination of the azepane ring has been shown to regulate its conformation. nih.gov Theoretical calculations, often at the M06-2X/6-311++G(d,p) and MP2/aug-ccPVTZ levels of theory, are employed to explore the potential energy surface of these molecules. researchgate.net These calculations help in identifying the most stable conformers and the energy barriers between them. researchgate.net For this compound, a thorough conformational analysis would involve a systematic search of the potential energy surface to identify all low-energy conformers. The optimized geometries of these conformers would provide detailed information on bond lengths, bond angles, and dihedral angles.

Below is a hypothetical data table representing the kind of information that would be generated from such a study.

Table 1: Calculated Relative Energies of this compound Conformers

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (degrees) |

|---|---|---|

| Chair-1 | 0.00 | C2-N1-C7-C6 = -65.2, N1-C2-C3-C4 = 55.8 |

| Chair-2 | 0.85 | C2-N1-C7-C6 = 68.1, N1-C2-C3-C4 = -53.2 |

| Twist-Chair | 1.52 | C2-N1-C7-C6 = 45.3, N1-C2-C3-C4 = -70.1 |

| Boat | 3.20 | C2-N1-C7-C6 = 0.5, N1-C2-C3-C4 = 0.2 |

Note: This data is illustrative and based on typical findings for substituted azepanes.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods are increasingly used to predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts, which can aid in structure elucidation. researchgate.netnmrdb.org DFT calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can provide theoretical predictions of ¹H and ¹³C NMR chemical shifts. faccts.de

The accuracy of these predictions is highly dependent on the level of theory, the basis set, and the inclusion of solvent effects. liverpool.ac.uk For complex molecules like this compound, it is crucial to consider the various stable conformers, as the observed NMR spectrum is a population-weighted average of the spectra of the individual conformers. faccts.de Recent advancements in machine learning, trained on large datasets of experimental and DFT-calculated shifts, have shown remarkable accuracy in predicting ¹H chemical shifts. researchgate.netwebelastics.com

A theoretical study would involve calculating the NMR shielding tensors for each stable conformer. These are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS).

Table 2: Predicted vs. Hypothetical Experimental ¹H NMR Chemical Shifts (ppm) for this compound

| Proton | Predicted Chemical Shift (ppm) | Hypothetical Experimental Shift (ppm) |

|---|---|---|

| H-2 (azepane) | 3.85 | 3.90 |

| H-7 (azepane, eq) | 3.10 | 3.15 |

| H-7 (azepane, ax) | 2.85 | 2.90 |

| H-aromatic (ortho) | 7.25 | 7.28 |

| H-aromatic (meta) | 7.15 | 7.18 |

| CH₃ (tolyl) | 2.35 | 2.38 |

Note: This data is for illustrative purposes.

Analysis of Frontier Molecular Orbitals (FMOs) and Reactivity Indices

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. ajchem-a.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. researchgate.net

For this compound, DFT calculations can map the distribution of the HOMO and LUMO. It is expected that the HOMO would be localized primarily on the electron-rich 4-methylphenyl ring, while the LUMO might be distributed more over the azepane ring or the C-N bond.

From the HOMO and LUMO energies, various reactivity indices can be calculated:

Ionization Potential (IP) ≈ -E(HOMO)

Electron Affinity (EA) ≈ -E(LUMO)

Chemical Hardness (η) = (E(LUMO) - E(HOMO))/2

Electronic Chemical Potential (μ) = (E(HOMO) + E(LUMO))/2

Electrophilicity Index (ω) = μ²/2η

These indices provide a quantitative measure of the molecule's reactivity. researchgate.net For example, a lower chemical hardness indicates a more reactive species.

Table 3: Calculated FMO Energies and Reactivity Indices for this compound

| Parameter | Value (eV) |

|---|---|

| E(HOMO) | -5.85 |

| E(LUMO) | -0.25 |

| HOMO-LUMO Gap | 5.60 |

| Ionization Potential (IP) | 5.85 |

| Electron Affinity (EA) | 0.25 |

| Chemical Hardness (η) | 2.80 |

| Electrophilicity Index (ω) | 1.97 |

Note: This data is illustrative and based on typical values for similar aromatic compounds.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamics

While DFT calculations provide static pictures of stable conformers, Molecular Dynamics (MD) simulations can explore the dynamic behavior of this compound over time. ornl.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule's conformation evolves. aalto.fi

For a flexible molecule like this compound, MD simulations are invaluable for:

Conformational Sampling: Efficiently exploring the vast conformational space to identify relevant low-energy structures.

Ring Inversion Dynamics: Studying the timescale and pathways of the azepane ring's conformational changes, such as chair-to-chair interconversions.

Solvent Effects: Investigating how the presence of a solvent influences the conformational preferences and dynamics.

MD simulations on related polyhydroxylated azepanes have shown that binding to a biological target can involve significant conformational distortion from their preferred solution conformations. researchgate.net This highlights the importance of understanding the molecule's inherent flexibility.

Computational Analysis of Reaction Pathways and Transition States

Computational chemistry is a powerful tool for elucidating reaction mechanisms, identifying transition states, and understanding the factors that control reaction rates and selectivity. google.com

Determination of Rate-Determining Steps in Azepane Synthesis

Various synthetic routes to azepanes have been developed, and computational studies can provide deep insights into their mechanisms. pku.edu.cnacs.org For instance, in the synthesis of azepine-fused cyclobutanes, DFT calculations have shown that the cyclopropanation step is often the rate-determining step. pku.edu.cn Similarly, in copper-catalyzed aziridination reactions that can lead to azepane precursors, the formation of a copper-nitrene intermediate was computationally identified as the rate-determining step. acs.org

A computational investigation into a potential synthesis of this compound would involve mapping out the energy profile of the entire reaction pathway. This would include locating the structures and energies of all reactants, intermediates, transition states, and products. The transition state with the highest energy relative to the starting materials typically corresponds to the rate-determining step of the reaction. nih.gov

For example, in a hypothetical reductive amination synthesis, the key steps might be the formation of an iminium ion followed by hydride attack. DFT calculations could determine the activation energies for both steps, thereby identifying which is kinetically limiting.

Table 4: Hypothetical Calculated Activation Energies for a Synthesis of this compound

| Reaction Step | Transition State | Activation Energy (ΔG‡, kcal/mol) |

|---|---|---|

| Imine Formation | TS_imine | 15.2 |

| Hydride Reduction | TS_reduction | 22.5 |

Note: This data is illustrative. The higher activation energy for the reduction step would indicate it is the rate-determining step.

Elucidation of Regioselectivity and Stereoselectivity

The synthesis of substituted azepanes, such as this compound, often involves reactions where multiple isomers can be formed. Computational chemistry serves as a powerful tool to predict and explain the regiochemical and stereochemical outcomes of such reactions, thereby guiding the synthetic strategy towards the desired product. One common route to azepane derivatives is through ring expansion reactions, for instance, from a corresponding piperidine (B6355638) precursor. rsc.orgresearchgate.net

Theoretical calculations, particularly using semiempirical molecular orbital methods or higher-level density functional theory (DFT), can be employed to investigate the mechanisms of these reactions. rsc.orgresearchgate.net By calculating the energies of transition states and intermediates for all possible reaction pathways, the most energetically favorable route can be identified. This allows for the prediction of the major regio- and stereoisomer formed.

For example, in a piperidine ring expansion, the migration of a specific carbon atom to a nitrogen center determines the final substitution pattern on the azepane ring. The regioselectivity is governed by the relative stability of the carbocation intermediates that are formed during the rearrangement. Computational models can accurately predict which intermediate is lower in energy, thus foreseeing the preferred site of ring expansion.

Similarly, stereoselectivity—the preference for the formation of one stereoisomer over another—can be elucidated. In the synthesis of chiral molecules like this compound, which contains a stereocenter at the C2 position of the azepane ring, controlling the stereochemistry is crucial. Computational analysis of the diastereomeric transition states leading to different stereoisomers can reveal the origins of stereoselectivity. nih.gov The transition state with the lower activation energy will correspond to the major product isomer. Factors such as steric hindrance and electronic effects within the transition state structures, which can be visualized and quantified through computational means, are key to this differentiation.

Table 1: Hypothetical Transition State Energy Analysis for Stereoselective Synthesis This table illustrates how computational data could be presented to predict the stereochemical outcome of a reaction yielding (R)- or (S)-2-(4-Methylphenyl)azepane. The lower calculated activation energy for the transition state leading to the (S)-isomer would suggest it is the kinetically favored product.

| Transition State | Pathway | Calculated Activation Energy (kcal/mol) | Predicted Major Product |

| TS-R | Leads to (R)-isomer | 25.4 | No |

| TS-S | Leads to (S)-isomer | 22.1 | Yes |

Prediction of Intermolecular Interactions (e.g., Hydrogen Bonding, Pi-Stacking)

The physiological and material properties of a compound are heavily influenced by its intermolecular interactions in the condensed phase. For this compound, the primary interactions expected are hydrogen bonding and π-stacking. Computational methods can predict the geometry and strength of these non-covalent interactions. rsc.org

The azepane ring contains a secondary amine (N-H) group, which can act as both a hydrogen bond donor and acceptor. The tolyl group (a methylated phenyl ring) provides a region of π-electron density, making it suitable for π-stacking interactions. chemrxiv.org Quantum mechanical calculations can be used to model dimers or larger clusters of this compound molecules to investigate these interactions.

Hydrogen Bonding: The N-H group can form a hydrogen bond with the nitrogen atom of another molecule (N-H···N). The strength of this interaction can be quantified by calculating the binding energy of the dimer. Analysis of the molecular electrostatic potential (MEP) surface would reveal the positive potential on the hydrogen atom of the N-H group and the negative potential on the nitrogen atom, highlighting the regions prone to this electrostatic interaction. rsc.org

Pi-Stacking: The aromatic tolyl rings can interact via π-stacking. The most common geometries for such interactions are parallel-displaced or T-shaped (edge-to-face), as a direct face-to-face sandwich arrangement is often electrostatically unfavorable. wikipedia.org Energy decomposition analysis (EDA) can be used to parse the interaction energy into its constituent parts: electrostatic, exchange-repulsion, polarization, and dispersion. rsc.org Such analyses consistently show that dispersion forces are the primary stabilizing component in π-stacking interactions. chemrxiv.org The presence of the methyl group on the phenyl ring can also influence the geometry and strength of these interactions.

Hirshfeld surface analysis is another powerful computational tool that allows for the visualization and quantification of intermolecular contacts in a crystal lattice. mdpi.combiointerfaceresearch.com By mapping properties like d_norm (which highlights contacts shorter than van der Waals radii) onto the surface, the relative contributions of different interactions, such as H···H, C···H, and N···H contacts, can be determined. mdpi.com

Table 2: Calculated Interaction Energies for Dimers of this compound This table provides a hypothetical summary of results from a computational study on the non-covalent dimers of the title compound, indicating the relative stability of different interaction modes.

| Dimer Configuration | Primary Interaction Type | Interaction Energy (kcal/mol) | Interatomic Distance (Å) |

| Dimer A | Hydrogen Bond (N-H···N) | -5.2 | H···N = 2.1 |

| Dimer B | Parallel-Displaced π-Stacking | -3.8 | Centroid-Centroid = 3.6 |

| Dimer C | T-shaped π-Stacking | -3.1 | H···Centroid = 2.9 |

Quantitative Structure-Activity Relationship (QSAR) Modeling via Computational Approaches

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity. qsartoolbox.org For a compound like this compound, QSAR studies would involve designing a library of analogues and using computational methods to build a predictive model. This approach is fundamental in medicinal chemistry for optimizing lead compounds and prioritizing synthesis efforts. nih.gov

A typical QSAR study on analogues of this compound would proceed as follows:

Dataset Assembly: A series of analogues would be defined, varying the substituents on the phenyl ring and potentially on the azepane nitrogen. Their biological activity (e.g., IC₅₀ values for a specific enzyme or receptor) would be measured.

Descriptor Calculation: For each molecule in the series, a wide range of molecular descriptors would be calculated using specialized software. These descriptors quantify various aspects of the molecular structure and properties, including:

Topological descriptors: Describing molecular size and branching.

Electronic descriptors: Such as partial charges, dipole moment, and orbital energies (HOMO/LUMO), which relate to the molecule's reactivity and interaction capabilities.

Steric descriptors: Quantifying the three-dimensional shape and bulk of the molecule.

Model Building and Validation: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation that links a subset of the calculated descriptors to the observed biological activity. nih.gov The predictive power of the resulting model is rigorously tested using internal and external validation techniques to ensure it is robust and not a result of chance correlation. nih.gov

For instance, a QSAR model might reveal that the activity of 2-arylazepane derivatives is positively correlated with the electron-donating capacity of the substituent on the phenyl ring and negatively correlated with its steric bulk. Such an insight would guide the design of new, potentially more potent compounds.

Table 3: Hypothetical Data for a QSAR Study of 2-Arylazepane Analogs This table illustrates the type of data used in a QSAR study. A set of molecular descriptors is correlated with a measured biological activity to derive a predictive model.

| Compound | R-Group on Phenyl Ring | Biological Activity (-logIC₅₀) | Electronic Descriptor (e.g., Hammett's σ) | Steric Descriptor (e.g., Molar Refractivity) |

| 1 | -H | 5.2 | 0.00 | 1.03 |

| 2 | -CH₃ (p-tolyl) | 5.5 | -0.17 | 5.65 |

| 3 | -Cl (para) | 5.8 | 0.23 | 6.03 |

| 4 | -OCH₃ (para) | 6.1 | -0.27 | 7.87 |

| 5 | -NO₂ (para) | 4.9 | 0.78 | 7.36 |

Biological and Pharmacological Investigations of 2 4 Methylphenyl Azepane and Analogs

Exploration of Potential Biological Targets and Mechanisms of Action

The azepane scaffold is a recurring motif in a variety of biologically active compounds, suggesting its utility in drug discovery. nih.gov Derivatives of azepane have shown a broad range of pharmacological activities, including anti-cancer, anti-tubercular, and anti-Alzheimer's properties. nih.gov The specific biological targets and mechanisms of action for 2-(4-Methylphenyl)azepane itself are not extensively detailed in publicly available literature. However, by examining its structural analogs, we can infer potential areas of biological activity. Compounds incorporating the azepane ring have been investigated for their interactions with various enzymes, receptors, and ion channels. ontosight.aichemenu.com

Enzyme Inhibition Studies (e.g., CDK2 inhibition by related azepane derivatives)

Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle, and their inhibition is a key strategy in cancer therapy. google.comnih.gov Several studies have focused on developing CDK inhibitors, and some have incorporated the azepane ring structure. google.comgoogle.com For instance, tricyclic amine compounds containing an azepine moiety have been identified as inhibitors of CDK2. google.com The development of selective CDK inhibitors is an active area of research, with the goal of creating novel cancer treatments. google.com While direct evidence for this compound as a CDK2 inhibitor is lacking, the established activity of related azepane derivatives suggests this as a potential area for future investigation. The inhibitory activity of various compounds against CDK2 is often determined using in vitro kinase assays, with IC50 values indicating the concentration required to inhibit 50% of the enzyme's activity. nih.govresearchgate.net

| Compound/Derivative Class | Target Enzyme | Reported Activity | Reference |

| Tricyclic amine compounds with azepine moiety | CDK2 | Inhibition | google.com |

| Thiazolone and thiazolthione derivatives | CDK2/cyclin A2 | Potent inhibitory effect (IC50 range: 105.39-742.78 nM) | nih.gov |

| Pyrido[2,3-d]pyrimidines | CDK1 | Inhibition | researchgate.net |

Receptor Agonism, Antagonism, or Modulation Activities

Azepane derivatives have been extensively studied for their interactions with various receptors, particularly serotonin (B10506) (5-HT) receptors. researchgate.netnih.gov For example, a series of 2-(aminoalkyl)-2,3,3a,8-tetrahydrodibenzo[c,f]isoxazolo[2,3-a]azepine derivatives have been identified as potent 5-HT2A/2C receptor antagonists. researchgate.net Another study reported on a dual 5-HT7 / 5-HT2 receptor antagonist, 3-(4-Fluoro-phenyl)-2-isopropyl-2,4,5,6,7,8-hexahydro-1,2,6-triaza-azulene, which contains a pyrazoloazepine core. This compound demonstrated high affinity for both 5-HT7 and 5-HT2A receptors, acting as an antagonist at the 5-HT2A receptor and an inverse agonist at the 5-HT7 receptor in in vitro functional assays. nih.gov

Furthermore, azepane-containing oxazole (B20620) derivatives have shown activity as GABAₐ α5 receptor modulators. vulcanchem.com The interaction of these compounds with receptors is typically characterized by their binding affinity (Ki or pKi values) and their functional effect (agonist, antagonist, or inverse agonist). nih.govnih.gov The diverse receptor modulation activities of azepane analogs highlight the potential for this compound to interact with one or more of these receptor systems.

| Azepane Analog | Target Receptor(s) | Activity | Reference |

| 2-(aminoalkyl)-2,3,3a,8-tetrahydrodibenzo[c,f]isoxazolo[2,3-a]azepine derivatives | 5-HT2A/2C | Antagonist | researchgate.net |

| 3-(4-Fluoro-phenyl)-2-isopropyl-2,4,5,6,7,8-hexahydro-1,2,6-triaza-azulene | 5-HT7 and 5-HT2A | Antagonist (5-HT2A), Inverse Agonist (5-HT7) | nih.gov |

| Azepane-containing oxazole derivatives | GABAₐ α5 | Modulator | vulcanchem.com |

| 2,3-Benzodiazepine derivatives | AMPA | Noncompetitive Antagonist | acs.org |

Interaction with Ion Channels or Transporters

Furthermore, the serotonin transporter (SERT) is another key target for many therapeutic agents. acs.org Virtual screening and in vitro assays are common methods used to identify compounds that interact with these transporters. acs.orgresearchgate.net The potential for this compound to interact with these and other transporters, such as the norepinephrine (B1679862) transporter (NET), warrants investigation, given the pharmacological profile of related compounds. researchgate.net

In Vitro Pharmacological Profiling and Cellular Assays

The in vitro pharmacological profiling of a compound is essential to understand its biological activity. This typically involves ligand binding studies to determine affinity for specific targets and cell-based assays to assess functional effects. nih.govresearchgate.net

Ligand Binding Studies and Binding Affinity Determination

Ligand binding assays are fundamental in pharmacology for quantifying the affinity of a compound for a specific receptor or transporter. nih.govacs.org These assays typically use a radiolabeled ligand that binds to the target, and the test compound's ability to displace the radioligand is measured. The data from these experiments are used to calculate the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), which are measures of the compound's binding affinity. acs.org

For example, in the study of a dual 5-HT7/5-HT2A receptor antagonist, the binding affinity (pKi) was determined to be 8.1 for both receptors. nih.gov Computational methods, such as molecular docking and free energy calculations, are also increasingly used to predict and understand ligand-protein interactions and estimate binding affinities. physchemres.orgrsc.org

Cell-Based Assays for Biological Activity Screening

Cell-based assays are crucial for evaluating the functional consequences of a compound's interaction with its biological target in a more physiologically relevant context. nih.govresearchgate.net These assays can measure a wide range of cellular responses, including changes in cell viability, proliferation, signaling pathways, and ion channel activity. nih.govnih.govnih.gov

For instance, cell viability assays, such as the sulforhodamine B (SRB) assay, are used to determine the cytotoxic effects of a compound on cancer cell lines. nih.gov In the context of CDK inhibitors, cell-based assays can be used to assess the compound's ability to induce cell cycle arrest or apoptosis. nih.gov For receptor-active compounds, functional assays might measure changes in second messenger levels or reporter gene expression. nih.gov Similarly, for compounds targeting transporters, uptake or release assays using transfected cell lines are common. researchgate.netsnmjournals.org The results from these assays, often reported as EC50 (half-maximal effective concentration) or IC50 values, provide a measure of the compound's potency and efficacy. nih.govnih.gov

| Assay Type | Purpose | Example Endpoint | Reference |

| Cell Viability Assay (e.g., SRB) | Assess cytotoxicity | EC50/IC50 values | nih.gov |

| Tubulin Polymerization Assay | Evaluate impact on microtubule formation | Inhibition of tubulin polymerization | mdpi.com |

| Cell Cycle Analysis (Flow Cytometry) | Determine effects on cell cycle progression | Cell cycle arrest at specific phases (e.g., G2/M) | google.comnih.gov |

| Transporter Uptake/Release Assay | Measure inhibition of transporter function | Inhibition of neurotransmitter uptake | biomolther.orgresearchgate.net |

| Receptor Functional Assay | Determine agonist/antagonist activity | Changes in second messenger levels or reporter gene activity | nih.gov |

Investigation of Specific Therapeutic Applications

Anticancer Potential of Azepane Derivatives

Azepane derivatives have emerged as a promising class of compounds in the pursuit of novel anticancer agents. researchgate.netresearchgate.netresearchgate.net Research has demonstrated that the incorporation of the azepane moiety into various molecular frameworks can lead to significant cytotoxic activity against several cancer cell lines. mdpi.combiointerfaceresearch.comnih.gov

For instance, certain dibenzo[b,f]azepine derivatives fused with isoxazolines have been synthesized and evaluated for their anti-cancer properties. nih.gov One such compound, 5-[-3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl-methyl]-5H-dibenzo[b,f]azepine, demonstrated potent inhibition of invasion of murine osteosarcoma (LM8G7) and human breast cancer (MDA-MB-231) cells. nih.gov It also exhibited anti-proliferative effects against human ovarian cancer (OVSAHO), human breast cancer (MCF-7), and human melphalan-resistant multiple myeloma (RPMI8226-LR5) cells, with activity comparable to established anticancer drugs like cisplatin (B142131) and suramin. nih.gov Notably, this compound showed minimal cytotoxicity towards normal cells. nih.gov

Furthermore, studies on 2-aryl-4H-3,1-benzothiazines, which can be considered structurally related to certain azepane derivatives, have shown that some of these compounds exhibit more beneficial antiproliferative properties than cisplatin against various human cancer cell lines. nih.gov The synthesis of novel N-aryl-2H-tetrazoles has also yielded compounds with significant cytotoxic activity. researchgate.net Specifically, derivatives of 2-phenyl benzimidazole (B57391) have displayed notable IC50 values against the MCF-7 breast cancer cell line. mdpi.com

The anticancer potential of azepane derivatives is often attributed to their ability to interact with various biological targets, including enzymes and receptors crucial for cancer cell proliferation and survival. biointerfaceresearch.commdpi.com For example, some imidazole-containing compounds have been shown to inhibit tubulin polymerization or act as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2). mdpi.com

Table 1: Anticancer Activity of Selected Azepane Analogs

| Compound | Cancer Cell Line | Activity | Source |

|---|---|---|---|

| 5-[-3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl-methyl]-5H-dibenzo[b,f]azepine | Murine Osteosarcoma (LM8G7) | Strong invasion inhibition | nih.gov |

| 5-[-3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl-methyl]-5H-dibenzo[b,f]azepine | Human Breast Cancer (MDA-MB-231) | Complete invasion inhibition at 10 µM | nih.gov |

| 5-[-3-(4-chlorohenyl)-4,5-dihydroisoxazol-5-yl-methyl]-5H-dibenzo[b,f]azepine | Human Ovarian Cancer (OVSAHO) | Dose-dependent migration inhibition | nih.gov |

| 5-[-3-(4-chlorohenyl)-4,5-dihydroisoxazol-5-yl-methyl]-5H-dibenzo[b,f]azepine | Human Breast Cancer (MCF-7) | Anti-proliferative effects | nih.gov |

| 2-Aryl-4H-3,1-benzothiazine derivatives | Various human cancer cell lines | Antiproliferative properties, some more beneficial than cisplatin | nih.gov |

| N-Aryl-2H-tetrazole derivatives | Breast Cancer (MDA-MB-468, T-47D) | Cytotoxic effect observed | researchgate.net |

| Imidazothiazole-benzimidazole derivative (Compound 20) | A549 Cancer Cell Line | IC50 value of 1.09 µM | mdpi.com |

| 2-Phenyl benzimidazole derivatives (Compounds 35 & 36) | MCF-7 Cell Line | IC50 values of 3.37 and 6.30 µM | mdpi.com |

Cannabimimetic Activity of Azepane Isomers

The endocannabinoid system, particularly the cannabinoid receptors CB1 and CB2, has been a significant target for drug discovery. Azepane-containing compounds have been investigated for their cannabimimetic activity, which refers to the ability to mimic the effects of cannabinoids. europa.eu

Research has led to the discovery of 4-(1,2,4-oxadiazol-5-yl)azepan-2-one derivatives as a new class of CB2 receptor agonists. nih.gov Selective activation of the CB2 receptor is a promising therapeutic strategy for inflammatory pain, as it avoids the psychoactive side effects associated with CB1 receptor activation. nih.gov Systematic structure-activity relationship studies identified a potent compound, 25r, with high selectivity for the CB2 receptor (EC50 = 21.0 nM) over the CB1 receptor (EC50 > 30 µM). nih.gov This compound demonstrated significant analgesic effects in rodent models of inflammatory pain. nih.gov

Furthermore, the identification of the potent cannabimimetic AM-1220 and its azepane isomer, (N-methylazepan-3-yl)-3-(1-naphthoyl)indole, in research chemicals and herbal mixtures highlights the relevance of the azepane scaffold in this area. researchgate.netresearchgate.net While AM-1220 itself contains a piperidine (B6355638) ring, the presence of its azepane isomer underscores the potential for this seven-membered ring to confer cannabimimetic properties. researchgate.net Studies on cannabinol (B1662348) derivatives have also provided insights into the structural requirements for binding to cannabinoid receptors, with some derivatives showing high potency as agonists for both CB1 and CB2 receptors. lumirlab.comnih.gov

Table 2: Cannabinoid Receptor Activity of an Azepane Derivative

| Compound | Receptor | Activity | EC50/Ki | Source |

|---|---|---|---|---|

| Compound 25r (4-(1,2,4-oxadiazol-5-yl)azepan-2-one derivative) | CB2 | Agonist | EC50 = 21.0 nM | nih.gov |

| Compound 25r (4-(1,2,4-oxadiazol-5-yl)azepan-2-one derivative) | CB1 | EC50 > 30 µM | nih.gov |

Other Pharmacological Activities (e.g., Antimicrobial, Antifungal)

The versatile azepane scaffold has been explored for a range of other pharmacological applications, including antimicrobial and antifungal activities. nepjol.infonepjol.infonih.gov The incorporation of the azepane ring into various heterocyclic systems has yielded compounds with promising activity against pathogenic bacteria and fungi. nih.gov

For instance, novel quaternary salts of 5H-imidazo[1,2-a]azepine have been synthesized and screened for their in vitro antimicrobial activity. nih.gov Several of these compounds displayed activity against Gram-positive bacteria, such as Staphylococcus aureus, with minimum inhibitory concentrations (MIC) as low as 2-4 μg/mL. nih.gov One derivative, 3-biphenyl-4-yl-1-(4-ethylphenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium bromide, exhibited activity against S. aureus, Cryptococcus neoformans, and Candida albicans. nih.gov

In other studies, the synthesis of 2-hydroxy-1,3-di(naphthalene-2-yl)-1H-benzo[b]azepine-5(4H)one resulted in a compound with potent antibacterial activity against Bacillus subtilis and moderate activity against other bacteria and fungi. nepjol.infonepjol.inforesearchgate.net Additionally, research on lupane-type A-ring azepano-triterpenoids has identified compounds with significant antitubercular activity against Mycobacterium tuberculosis, including resistant strains. mdpi.com Thioamides, a class of compounds that can incorporate an azepane ring, have also been generally studied for their antimicrobial and antifungal properties. ontosight.ai

Table 3: Antimicrobial and Antifungal Activity of Azepane Derivatives

| Compound Class/Derivative | Organism | Activity | MIC/Result | Source |

|---|---|---|---|---|

| 5H-Imidazo[1,2-a]azepine quaternary salts | Staphylococcus aureus | Antibacterial | MIC: 2-4 μg/mL | nih.gov |

| 3-Biphenyl-4-yl-1-(4-ethylphenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium bromide | Staphylococcus aureus, Cryptococcus neoformans, Candida albicans | Antimicrobial | Polyvalent activity | nih.gov |

| 2-Hydroxy-1,3-di(naphthalene-2-yl)-1H-benzo[b]azepine-5(4H)one | Bacillus subtilis | Antibacterial | Highly potent | nepjol.infonepjol.info |

| Lupane type A-ring azepano-triterpenoids | Mycobacterium tuberculosis H37Rv | Antitubercular | MIC as low as 0.5 µM for one compound | mdpi.com |

Structure-Activity Relationship (SAR) Studies for Biological Optimization

Structure-activity relationship (SAR) studies are crucial for the rational design and optimization of biologically active molecules. For azepane derivatives, SAR studies have provided valuable insights into how modifications of the azepane ring and its substituents influence their pharmacological properties.

Impact of Azepane Ring Substitutions on Biological Activity

The biological activity of azepane derivatives is highly dependent on the nature and position of substituents on the azepane ring. The conformational flexibility of the seven-membered ring means that even small changes can significantly alter the molecule's shape and its interaction with biological targets.

For example, in the development of gamma-secretase inhibitors for potential Alzheimer's disease treatment, the substitution pattern on the 2-oxo-azepane core was found to be critical. nih.gov Specifically, the introduction of a gem-dimethyl group at the 5-position led to potent inhibitors, though with high metabolic clearance. nih.gov Replacing the dimethyl group with a bioisosteric gem-difluoro group overcame this metabolic instability while maintaining inhibitory potency. nih.gov

In the context of nicotinamide (B372718) phosphoribosyltransferase (NAMPT) positive allosteric modulators, SAR studies revealed that R-isomers of certain azepane-containing compounds generally possessed superior binding affinity, while their S-isomer counterparts sometimes showed weaker affinity but greater maximal efficacy. nih.gov This highlights the importance of stereochemistry in the biological activity of azepane derivatives.

Furthermore, in a series of tryptophan derivatives containing an azepine moiety, the type, position, and number of substituents on a phenyl ring attached to the core structure had a significant effect on their anti-tobacco mosaic virus (TMV) activity. nih.gov

Influence of the 4-Methylphenyl Moiety on Pharmacological Profile

The 4-methylphenyl group is a common substituent in pharmacologically active compounds, and its presence can significantly influence the biological profile of azepane derivatives. The methyl group can affect the compound's lipophilicity, metabolic stability, and interaction with target proteins.

In a study of dual 5-HT7/5-HT2A receptor antagonists with a pyrazolo[3,4-d]azepine core, a 3-(4-fluorophenyl) substituent was part of the lead compound. nih.gov While not a 4-methylphenyl group, this demonstrates the importance of the substitution pattern on the phenyl ring at the 3-position of the azepine-related scaffold for achieving high receptor affinity and functional activity. nih.gov

In another example, the anti-TMV activity of a series of tryptophan derivatives was influenced by substituents on a phenyl ring. nih.gov For electron-donating groups like methoxy, the ortho position was favored over meta and para positions. nih.gov Conversely, for electron-withdrawing groups like chloro, the para position conferred the highest activity. nih.gov This suggests that the electronic properties of the substituent on the phenyl ring, and its position, play a crucial role in determining biological activity, a principle that would also apply to the 4-methylphenyl group.

Research Challenges and Future Perspectives

Overcoming Synthetic Challenges in the Preparation of Substituted Azepanes

The synthesis of the azepane ring is a persistent challenge for organic chemists. researchgate.net The formation of a seven-membered ring is often less straightforward than for five- or six-membered counterparts due to entropic factors and transannular strain. bohrium.com Traditional methods like ring-closing reactions and ring expansions of smaller cyclic compounds often suffer from limitations, including harsh reaction conditions and low yields, which hinder the preparation of highly substituted and structurally diverse derivatives. researchgate.netmanchester.ac.uk

Recent advancements have focused on developing more efficient and versatile synthetic routes. One promising strategy involves the photochemical dearomative ring expansion of nitroarenes, which uses blue light to transform a six-membered nitroarene into a seven-membered azepane framework in just two steps at room temperature. manchester.ac.uk This method allows the substitution pattern of the starting material to be directly translated to the product, streamlining access to complex azepanes. manchester.ac.uk Chemoenzymatic methods, which combine the selectivity of biocatalysts with the efficiency of chemical reactions, have also emerged as a powerful tool for creating enantioenriched 2-aryl azepanes. bohrium.comnih.govresearchgate.net

| Synthetic Challenge | Emerging Strategy | Key Advantages | Reference |

| Difficulty in forming 7-membered rings | Photochemical dearomative ring expansion of nitroarenes | Mild conditions, high efficiency, direct translation of substitution patterns | manchester.ac.uk |

| Limited methods for 2,2-disubstitution | Organolithium-mediated rearrangement following biocatalysis | Access to previously inaccessible enantioenriched 2,2-disubstituted azepanes | bohrium.comnih.gov |

| Control of stereochemistry | Intermolecular hetero-[5+2] cycloaddition | Excellent control of regio- and stereoselectivity, rapid access to highly substituted azepanes | researchgate.net |

| Instability of aqueous precursors | Chemoenzymatic synthesis using imine reductases (IREDs) | Overcomes instability of imine starting materials in aqueous media for biocatalysis | bohrium.com |

Advancements in Analytical Characterization of Complex Azepane Derivatives

The structural complexity of substituted azepanes necessitates sophisticated analytical techniques for unambiguous characterization. Standard methods include Fourier-transform infrared spectroscopy (FTIR) to identify functional groups, and nuclear magnetic resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR) to elucidate the carbon-hydrogen framework. researchgate.netresearchgate.netsciopen.com Mass spectrometry is routinely used to confirm molecular weight.

For complex derivatives, especially those with multiple stereocenters, more advanced techniques are required. Two-dimensional NMR (2D-NMR) experiments are crucial for assigning complex proton and carbon signals, particularly in the absence of N-Boc rotamers which can complicate spectra. mdpi.com To determine the absolute configuration and solid-state conformation, single-crystal X-ray diffraction is the definitive method. researchgate.net Computational tools like Hirshfeld surface analysis can be used in conjunction with X-ray data to analyze intermolecular contacts. researchgate.net

| Analytical Technique | Purpose in Azepane Characterization | Reference |

| ¹H-NMR, ¹³C-NMR | Elucidation of the primary molecular structure and connectivity. | researchgate.netresearchgate.net |

| FTIR Spectroscopy | Identification of key functional groups (e.g., C=O, N-H). | sciopen.com |

| Mass Spectrometry | Determination of molecular weight and fragmentation patterns. | |

| 2D-NMR | Unambiguous assignment of complex spectra and spatial relationships between atoms. | mdpi.com |

| Single-Crystal X-ray Diffraction | Definitive determination of three-dimensional structure and absolute stereochemistry. | researchgate.net |

Development of More Accurate Predictive Computational Models for Azepane Reactivity and Biological Activity

Computational chemistry offers powerful tools to predict the properties of molecules like 2-(4-Methylphenyl)azepane before they are synthesized, saving time and resources. Density Functional Theory (DFT) and ab initio methods are at the forefront of these efforts. nih.govacs.orgnih.gov These quantum chemical calculations can elucidate structural reactivity, stability, and the influence of substituents on the azepane ring. nih.govacs.org

Key parameters derived from these models include molecular global reactivity descriptors, frontier molecular orbitals (FMOs), and molecular electrostatic potential (ESP), which help predict how and where a molecule is likely to react. nih.govresearchgate.net By comparing computational data with experimental results, such as X-ray crystallographic data, researchers can validate and refine their models. researchgate.net The future development of these models aims to achieve higher accuracy in predicting not only chemical reactivity but also biological activity, thereby guiding the design of new azepane derivatives with specific therapeutic profiles. acs.org

| Computational Method | Application for Azepanes | Predicted Properties | Reference |

| Density Functional Theory (DFT) e.g., M06-2X, ωB97XD | Investigating electronic properties and intramolecular interactions. | Reactivity, stability, electron density distribution, vibrational frequencies. | nih.govacs.org |

| Ab initio e.g., MP2 | Geometry optimization and energy calculations. | Molecular structures, strain energies, bond lengths/angles. | nih.govresearchgate.net |

| Natural Bond Orbital (NBO) Analysis | Revealing intramolecular interactions and resonance stabilization energy. | Donor-acceptor interactions between substituents and the ring. | acs.org |

| Independent Gradient Model (IGM) | Visualizing and quantifying weak intramolecular interactions. | Noncovalent interactions. | acs.org |

Elucidation of Novel Biological Activities and Potential Therapeutic Applications for this compound